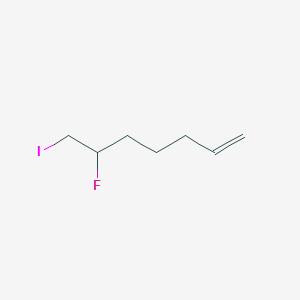
6-Fluoro-7-iodohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-iodohept-1-ene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-iodohept-1-ene typically involves the introduction of fluorine and iodine atoms into a heptene backbone. One common method is the halogenation of hept-1-ene using fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-iodohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 6-fluoro-7-azidohept-1-ene, while oxidation with potassium permanganate can produce 6-fluoro-7-iodoheptanoic acid .
Scientific Research Applications
6-Fluoro-7-iodohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated and iodinated compounds.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-iodohept-1-ene depends on its specific application. In chemical reactions, the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can stabilize certain intermediates, while the iodine atom can act as a leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-bromohept-1-ene: Similar structure but with a bromine atom instead of iodine.
6-Fluoro-7-chlorohept-1-ene: Similar structure but with a chlorine atom instead of iodine.
6-Fluorohept-1-ene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Fluoro-7-iodohept-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for versatile chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
143261-07-8 |
|---|---|
Molecular Formula |
C7H12FI |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-fluoro-7-iodohept-1-ene |
InChI |
InChI=1S/C7H12FI/c1-2-3-4-5-7(8)6-9/h2,7H,1,3-6H2 |
InChI Key |
HLBGJCYOHVMYLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(CI)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
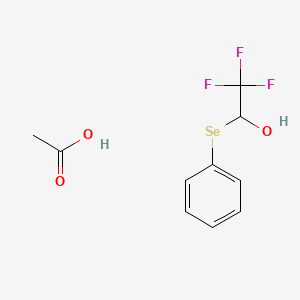
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)

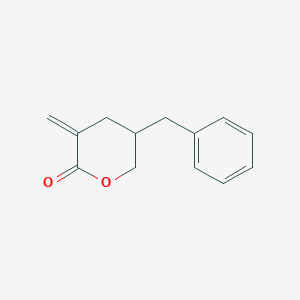

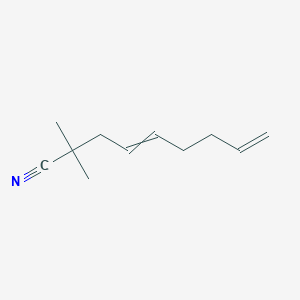
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)
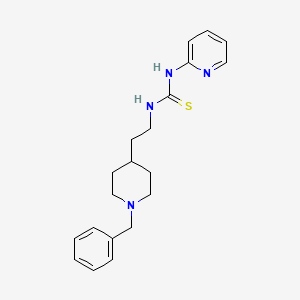
![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
